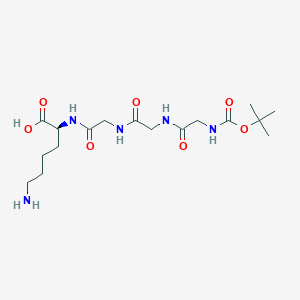![molecular formula C9H10ClN3 B1529549 4-Cloro-7-isopropil-7H-pirrolo[2,3-D]pirimidina CAS No. 870706-47-1](/img/structure/B1529549.png)
4-Cloro-7-isopropil-7H-pirrolo[2,3-D]pirimidina
Descripción general
Descripción
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and an isopropyl group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for developing kinase inhibitors, which are crucial in the treatment of various diseases, including cancer and inflammatory disorders .
Aplicaciones Científicas De Investigación
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are vital in cancer therapy and treatment of inflammatory diseases.
Biological Research: This compound is used to study the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation.
Industrial Applications: It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
Target of Action
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is primarily used in medicinal chemistry as a scaffold for developing potent kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and division. By inhibiting these proteins, the compound can interfere with these processes, making it a promising candidate for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis .
Mode of Action
The compound interacts with its targets, the kinases, by binding to their active sites. This binding inhibits the kinases’ activity, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway, which is a chain of interactions between proteins in the cell. This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It’s worth noting that the compound’s unique structure can influence its pharmacokinetics and pharmacodynamics
Result of Action
The molecular and cellular effects of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine’s action primarily involve the inhibition of kinase activity. This inhibition disrupts the JAK-STAT signaling pathway, potentially leading to a reduction in cell division and growth . This makes the compound a promising candidate for the treatment of diseases like cancer and inflammatory skin disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Análisis Bioquímico
Biochemical Properties
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It is known to act as a scaffold for developing potent kinase inhibitors, which are essential in regulating cellular processes such as cell division, growth, and apoptosis. The compound interacts with enzymes like 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which is a critical target in cancer therapy . These interactions often involve binding to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.
Cellular Effects
The effects of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting kinase activity, the compound can alter the phosphorylation status of key signaling molecules, leading to changes in gene expression and metabolic flux . This modulation can result in the suppression of cell proliferation and induction of apoptosis, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound’s unique structure allows it to fit into the active sites of target enzymes, where it can inhibit or activate their functions. For example, its interaction with PDK1 involves binding to the ATP-binding pocket, thereby preventing ATP from accessing the site and inhibiting the enzyme’s activity . This inhibition disrupts the downstream signaling cascade, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine can change over time. The compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of kinase activity and prolonged suppression of cell proliferation observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity. At higher doses, toxic effects such as irritation of the respiratory mucosa, eyes, and skin have been reported . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as hydroxylation and conjugation, which enhance its solubility and facilitate its excretion . These metabolic processes can also influence the compound’s activity and toxicity, as metabolites may retain or lose the biological activity of the parent compound.
Transport and Distribution
Within cells and tissues, 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, binding to plasma proteins can affect its bioavailability and distribution, while transporters can facilitate its uptake into target cells.
Subcellular Localization
The subcellular localization of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, localization to the nucleus can enable it to interact with nuclear enzymes and influence gene expression, while localization to the cytoplasm can facilitate interactions with cytoplasmic kinases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Several synthetic routes have been reported for the preparation of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine. One common method involves the condensation of a compound with a methylene reagent under the action of a catalyst, followed by cyclization and elimination reactions . Another method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a six-membered bislactam ring, chlorination with phosphorus oxychloride, and subsequent reactions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and cost-effective processes. One such method includes the use of diethyl malonate as a starting material, which undergoes a series of reactions including α-alkylation, cyclization, chlorination, and final cyclization to produce 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine with high yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Coupling Reactions: It can also undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminated pyrrolopyrimidine derivative .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the isopropyl group but shares the core structure.
4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-2-amine: Contains an amino group at the 2-position instead of an isopropyl group.
Uniqueness
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both the chlorine atom and the isopropyl group, which confer distinct chemical properties and reactivity. This makes it a valuable scaffold for designing selective kinase inhibitors with potential therapeutic applications .
Propiedades
IUPAC Name |
4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-8(10)11-5-12-9(7)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISMAEWRUUQMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

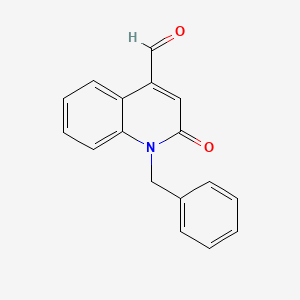


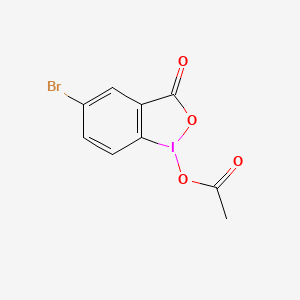

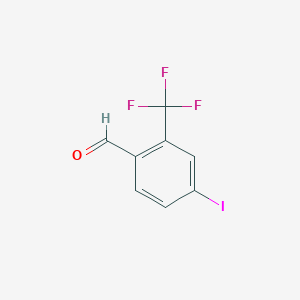
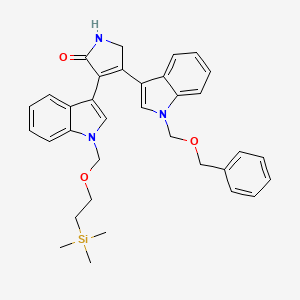
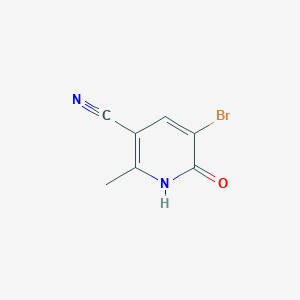



![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)

